molecular formula C17H8Cl2F6N2O B3054043 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one CAS No. 5784-66-7

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one

Cat. No.: B3054043
CAS No.: 5784-66-7
M. Wt: 441.2 g/mol
InChI Key: ZZGMLWPBMVXNMT-UHFFFAOYSA-N
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Description

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one is a synthetic quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Quinazoline scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . This compound features a quinazolin-4(3H)-one core, a heterocyclic framework known for its wide range of pharmacological properties, which may include antibacterial, antifungal, anti-inflammatory, and anticancer activities based on established structure-activity relationships for this class of molecules . The specific molecular architecture of this compound, including the 3,5-bis(trifluoromethyl)phenyl substituent at the 3-position and dichloro substitutions on the benzene ring, is designed to enhance its potential biological activity and binding affinity to therapeutic targets. The trifluoromethyl groups are known to improve metabolic stability and membrane permeability, while chlorine atoms can influence electronic properties and target interactions. Researchers can utilize this compound as a key intermediate or lead compound in developing novel therapeutic agents, particularly for investigating kinase inhibition pathways, enzyme targets, and other biological mechanisms where quinazoline derivatives have demonstrated efficacy . Several quinazoline-based drugs, including Erlotinib, Gefitinib, and Afatinib, have received FDA approval for cancer therapy, highlighting the clinical relevance and importance of this structural class in modern drug development . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety protocols in a controlled laboratory setting.

Properties

CAS No.

5784-66-7

Molecular Formula

C17H8Cl2F6N2O

Molecular Weight

441.2 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4-one

InChI

InChI=1S/C17H8Cl2F6N2O/c1-7-26-14-12(5-10(18)6-13(14)19)15(28)27(7)11-3-8(16(20,21)22)2-9(4-11)17(23,24)25/h2-6H,1H3

InChI Key

ZZGMLWPBMVXNMT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazolinone core, followed by the introduction of the trifluoromethyl and dichloro substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substitutions may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting key enzymes or signaling proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Core Structure Key Substituents Molecular Weight Synthesis Method Potential Application
Target: 3-[3,5-Bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one Quinazolinone 3,5-bis(trifluoromethyl)phenyl, 6,8-dichloro, 2-methyl Not provided Likely Pd-catalyzed cross-coupling (inferred) Pharmaceutical research
Compound 4l () Quinazolinone 4-Methoxyphenyl, 2,2-dimethylpropyl Not provided PdCl₂(PPh₃)₂/PCy₃-mediated cross-coupling Not specified
Kanto Catalog Compounds (): Cyclobutene-dione derivatives with cinchonan groups Cyclobutene-1,2-dione 3,5-Bis(trifluoromethyl)phenylamino, cinchonan-amino, methoxy 630.57 Not specified Dyes or catalysts

Key Observations

Core Structure Differences: The target and Compound 4l share a quinazolinone core, whereas the Kanto compounds () feature a cyclobutene-dione core. Quinazolinones are often explored for bioactivity (e.g., kinase inhibition), while cyclobutene-diones may serve as dyes or chiral catalysts .

Substituent Effects :

  • Trifluoromethyl vs. Methoxy Groups : The target’s 3,5-bis(trifluoromethyl)phenyl group increases electron-withdrawing effects and lipophilicity compared to the methoxyphenyl groups in Compound 4l. This could enhance membrane permeability and target binding in drug design .
  • Chlorine vs. Methyl Groups : The dichloro substituents in the target may improve oxidative stability compared to the dimethylpropyl group in Compound 4l.

Synthesis Complexity :

  • Compound 4l’s synthesis () involves a multi-step Pd-catalyzed reaction with 81% yield. The target compound’s synthesis likely requires similar conditions but with boronic acids bearing trifluoromethyl and chloro substituents .

In contrast, the target’s dichloro and trifluoromethyl groups align with trends in antiviral or anticancer agent development .

Biological Activity

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, particularly in cancer and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is C18H9Cl2F6N3O2C_{18}H_{9}Cl_{2}F_{6}N_{3}O_{2}, and its structural features include a quinazolinone core substituted with trifluoromethyl and dichloro groups. These substitutions are known to enhance biological activity by improving the compound's lipophilicity and bioavailability.

Structural Information

PropertyValue
Molecular FormulaC18H9Cl2F6N3O2
SMILESC1=C(C=C(C=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F
InChIInChI=1S/C18H9Cl2F6N3O2/c19-10-4-12-15(13(20)5-10)27-7-29(16(12)31)6-14(30)28-11-2-8(17(21,22)23)1-9(3-11)18(24,25)26/h1-5,7H,6H2,(H,28,30)

Anticancer Properties

Research indicates that derivatives of quinazolinones exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit liver cancer cell growth (HepG2 and Hep3B), demonstrating a concentration-dependent effect on cell viability and apoptosis induction. The compound's mechanism involves modulation of the HNF 4α pathway and inhibition of the STAT3 signaling pathway, which is crucial in cancer progression .

Case Study:
In an experimental setup, treatment with varying concentrations (1–10.8 µM) over different time periods (0–72 hours) resulted in notable reductions in cell proliferation and colony formation. Furthermore, in vivo studies confirmed the compound's efficacy in preventing tumor growth at a dosage of 5 mg/kg .

Antimicrobial Activity

The trifluoromethyl group in the compound has been associated with enhanced antimicrobial properties. Studies have shown that similar compounds exhibit potent inhibitory effects against drug-resistant bacteria such as MRSA. The minimum biofilm eradication concentrations (MBEC) for related derivatives were reported as low as 1 µg/mL, indicating strong bactericidal activity .

Table: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMBEC (µg/mL)
3,5-bis(trifluoromethyl)phenylMRSA1
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro...Various<10

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound's ability to inhibit critical kinases involved in proliferation and survival pathways makes it a candidate for further development as an anticancer agent.

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